2,6-dichlorobenzyl benzoate 2,6-dichlorobenzyl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11129524
InChI: InChI=1S/C14H10Cl2O2/c15-12-7-4-8-13(16)11(12)9-18-14(17)10-5-2-1-3-6-10/h1-8H,9H2
SMILES: C1=CC=C(C=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.1 g/mol

2,6-dichlorobenzyl benzoate

CAS No.:

Cat. No.: VC11129524

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.1 g/mol

* For research use only. Not for human or veterinary use.

2,6-dichlorobenzyl benzoate -

Specification

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
IUPAC Name (2,6-dichlorophenyl)methyl benzoate
Standard InChI InChI=1S/C14H10Cl2O2/c15-12-7-4-8-13(16)11(12)9-18-14(17)10-5-2-1-3-6-10/h1-8H,9H2
Standard InChI Key DOGFLSFWCPMNOH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2=C(C=CC=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s structure consists of a benzoic acid moiety linked via an ester bond to a 2,6-dichlorophenyl group. Key structural parameters include:

  • Molecular formula: C13H8Cl2O2\text{C}_{13}\text{H}_8\text{Cl}_2\text{O}_2

  • Exact mass: 265.990 g/mol

  • LogP (octanol-water partition coefficient): 4.21, indicating high lipophilicity .

The chlorine atoms at the 2 and 6 positions of the phenyl ring induce steric hindrance and electronic effects, influencing reactivity and intermolecular interactions.

Synthetic Pathways and Industrial Applications

Synthesis of 2,6-Dichlorophenyl Benzoate

While direct synthesis methods for 2,6-dichlorophenyl benzoate are sparsely documented, analogous routes for chlorinated benzyl derivatives provide insight. For example, 2,6-dichlorobenzyl alcohol (2,6-DCBAL) is synthesized via phase-transfer catalysis (PTC) using 2,6-dichlorobenzyl chloride (2,6-DCBC) and anhydrous sodium acetate in the presence of quaternary ammonium salts . This method achieves high yields (≥95%) under optimized conditions (80–110°C, 3–5 hours) . Subsequent esterification with benzoic acid could theoretically yield 2,6-dichlorophenyl benzoate, though experimental validation is required.

Table 1: Key Reaction Parameters for Chlorinated Benzyl Derivatives

ParameterValue/RangeCatalystYield
Temperature80–110°CQuaternary ammonium salts≥95%
Reaction Time3–5 hours

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Data gaps exist for 2,6-dichlorophenyl benzoate’s melting and boiling points, but its high LogP suggests limited water solubility and preferential solubility in organic solvents like dichloromethane or toluene. Related compounds, such as 2,6-dichlorobenzoyl chloride (CAS 4659-45-4), exhibit similar hydrophobicity and stability under anhydrous conditions .

Spectroscopic Characterization

Vibrational spectroscopy studies on 2,6-dichlorobenzyl alcohol reveal distinct O–H and C–Cl stretching modes at 3,450 cm1^{-1} and 550–600 cm1^{-1}, respectively . For 2,6-dichlorophenyl benzoate, analogous C=O ester stretches (~1,720 cm1^{-1}) and aromatic C–Cl vibrations would dominate its infrared profile.

CompoundCAS NumberHazardsPrecautionary Measures
2,6-Dichlorobenzoyl chloride4659-45-4Skin corrosion, lachrymator Use PPE, ventilated areas

Research Frontiers and Analytical Challenges

Computational Modeling

Density functional theory (DFT) studies on 2,6-dichlorobenzyl alcohol predict charge transfer via HOMO-LUMO gaps (~4.5 eV) and hyper-conjugative stabilization through σ→σ* interactions . Similar analyses for 2,6-dichlorophenyl benzoate could elucidate its electronic structure and reactivity.

Environmental Fate

The compound’s high LogP and chlorine content suggest potential bioaccumulation, though experimental ecotoxicological data are lacking. Mitigation strategies for analogous chlorinated aromatics include advanced oxidation processes (AOPs) and biodegradation via specialized microbial consortia.

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